![molecular formula C17H13F3N2O5S2 B2779535 N-(3-(2-nitrilo-2-((4-(trifluoromethoxy)phenyl)sulfonyl)vinyl)(2-thienyl))ethoxyformamide CAS No. 1159976-52-9](/img/structure/B2779535.png)
N-(3-(2-nitrilo-2-((4-(trifluoromethoxy)phenyl)sulfonyl)vinyl)(2-thienyl))ethoxyformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(2-nitrilo-2-((4-(trifluoromethoxy)phenyl)sulfonyl)vinyl)(2-thienyl))ethoxyformamide is a useful research compound. Its molecular formula is C17H13F3N2O5S2 and its molecular weight is 446.42. The purity is usually 95%.
BenchChem offers high-quality N-(3-(2-nitrilo-2-((4-(trifluoromethoxy)phenyl)sulfonyl)vinyl)(2-thienyl))ethoxyformamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(2-nitrilo-2-((4-(trifluoromethoxy)phenyl)sulfonyl)vinyl)(2-thienyl))ethoxyformamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electrochromic Devices
The introduction of the electron-withdrawing trifluoromethoxy unit in polymers has been shown to decrease the HOMO and LUMO energy levels, which is beneficial for electrochromic devices (ECDs). These devices change color upon applying various potentials, and the compound could be used to enhance the performance of ECDs, such as in smart windows or auto-dimming mirrors .
Inhibitors of Human Soluble Epoxide Hydrolase
Compounds with a 4-(trifluoromethoxy)phenyl fragment have been synthesized and show promise as inhibitors of human soluble epoxide hydrolase (sEH). This enzyme is a target for the treatment of various diseases, including hypertension and inflammatory disorders. The compound’s structure could be beneficial in designing potent sEH inhibitors .
Pharmaceutical Reference Standards
The compound has been used as a high-quality reference standard in pharmaceutical testing. This application is crucial for ensuring the accuracy and reliability of drug testing and development processes .
Antioxidant and Antimicrobial Properties
Heterocyclic amide derivatives, similar to the compound , have been synthesized and shown to possess significant antioxidant and antimicrobial properties. These compounds can be used in the development of new drugs with potential applications in treating infections and oxidative stress-related conditions .
Therapeutic Agents
Thiophene derivatives, which are part of the compound’s structure, have a wide range of therapeutic properties. They have been used in drugs with anti-inflammatory, antipsychotic, anti-arrhythmic, anti-anxiety, antifungal, antioxidant, and anticancer activities. The compound could contribute to the synthesis of novel therapeutic agents with broad pharmacological activities .
Anti-Tubercular Agents
The compound’s structure is similar to that of molecules used in the design and synthesis of anti-tubercular agents. These agents are crucial in the fight against tuberculosis, one of the top infectious disease killers globally. The compound could be part of a new class of anti-tubercular drugs .
Eigenschaften
IUPAC Name |
ethyl N-[3-[(Z)-2-cyano-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]thiophen-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O5S2/c1-2-26-16(23)22-15-11(7-8-28-15)9-14(10-21)29(24,25)13-5-3-12(4-6-13)27-17(18,19)20/h3-9H,2H2,1H3,(H,22,23)/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOMNTNYQOHZQG-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=CS1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC1=C(C=CS1)/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-nitrilo-2-((4-(trifluoromethoxy)phenyl)sulfonyl)vinyl)(2-thienyl))ethoxyformamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.